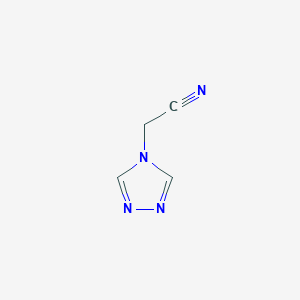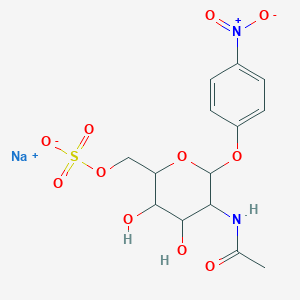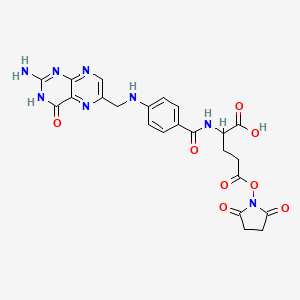amine](/img/structure/B12314497.png)
[2-(2-Aminoethoxy)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)ethylamine typically involves the reaction of 2-(2-aminoethoxy)ethanol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 2-(2-Aminoethoxy)ethylamine involves large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The process includes steps such as purification and distillation to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: It can be reduced to form .
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various alkylated and acylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2-(2-Aminoethoxy)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications . It is also employed in the development of bioconjugates for targeted drug delivery.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)ethylamine involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
- 2-(2-Aminoethoxy)ethanol
- N-Methyl-2-aminoethanol
- 2-(2-Hydroxyethoxy)ethylamine
Comparison: Compared to similar compounds, 2-(2-Aminoethoxy)ethylamine exhibits unique properties such as higher stability and better solubility in various solvents. These characteristics make it more suitable for specific applications in pharmaceuticals and cosmetics .
Properties
Molecular Formula |
C5H14N2O |
|---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
2-[2-(methylamino)ethoxy]ethanamine |
InChI |
InChI=1S/C5H14N2O/c1-7-3-5-8-4-2-6/h7H,2-6H2,1H3 |
InChI Key |
ULTNASDLALGSJP-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
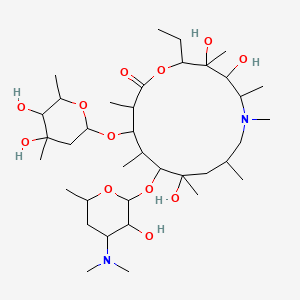
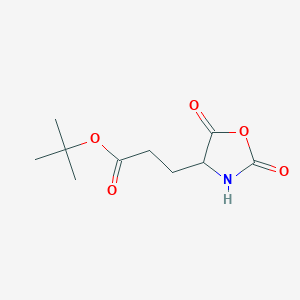
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)
![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
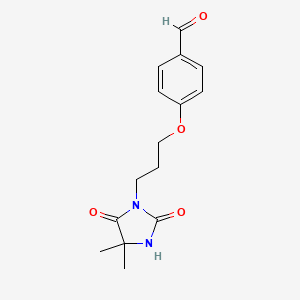
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)
